Tribromodiphenyl ether
Overview
Description
Tribromodiphenyl ether is a brominated flame retardant belonging to the polybrominated diphenyl ethers (PBDEs) family. These compounds are widely used in various commercial products to reduce flammability. This compound, specifically, is known for its effectiveness in preventing fires in textiles, electronics, and plastics .
Mechanism of Action
Target of Action
Tribromodiphenyl ether, also known as 2,2’,4-Tribromodiphenyl ether, primarily targets the intracellular miRNA profile and small extracellular vesicles (sEVs) in THP-1 macrophages . It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Mode of Action
This compound interacts with its targets by modulating the intracellular expression of miRNAs and interfering with the biogenesis of sEVs . It increases the number of sEVs and selects a de novo population of sEVs . Moreover, it induces the overload of specific immune-related miRNAs in derived sEVs .
Biochemical Pathways
The compound affects the biochemical pathways that regulate the expression of estrogen-mediated signaling and immune responses . It particularly influences M1/M2 differentiation . The compound’s action on these pathways results in an exacerbated LPS-induced pro-inflammatory response .
Pharmacokinetics
It is known that the compound has a molecular weight of 406895 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in a perturbation of the innate immune response . This is achieved by modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . The compound exacerbates the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of Cd2+ was found to affect the biodegradation of a similar compound, 2,2’,4,4’-tetrabrominated diphenyl ether (BDE-47), by Phanerochaete chrysosporium . The biodegradation was more tolerant in the presence of Cd2+, and the activity of two typical enzymes, MnP and LiP, descended with ascended Cd2+ concentration . This suggests that environmental factors such as the presence of heavy metals could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tribromodiphenyl ether can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate the intracellular expression of microRNAs (miRNAs) in THP-1 cells, a human monocytic cell line . These miRNAs are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to exacerbate the lipopolysaccharide (LPS)-induced pro-inflammatory response in THP-1 macrophages . It also influences cell function by modulating the intracellular expression of miRNAs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression. It has been shown to interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs . It also induces the overload of specific immune-related miRNAs in these sEVs .
Metabolic Pathways
It has been suggested that it undergoes hydroxylation reactions during its metabolism .
Subcellular Localization
It has been suggested that it can interfere with the biogenesis of small extracellular vesicles (sEVs), which play a crucial role in intercellular communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribromodiphenyl ether can be synthesized through the bromination of diphenyl ether. A common method involves the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous bromination processes. These processes are designed to maximize yield and efficiency while minimizing the production of unwanted by-products. The use of advanced reactors and precise control of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tribromodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various brominated phenols and quinones.
Reduction: Reduction reactions can lead to the formation of less brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products: The major products formed from these reactions include various brominated phenols, quinones, and less brominated diphenyl ethers .
Scientific Research Applications
Tribromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Research has focused on its effects on various biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies have investigated its impact on human health, particularly its potential role in cancer and metabolic disorders.
Industry: It is widely used in the production of flame-retardant materials, including textiles, electronics, and plastics
Comparison with Similar Compounds
Tetrabromodiphenyl ether: Another brominated flame retardant with similar applications but different bromination levels.
Pentabromodiphenyl ether: Known for its higher bromine content and increased flame-retardant properties.
Hexabromodiphenyl ether: Used in similar applications but with even higher bromine content
Uniqueness: Tribromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between effectiveness as a flame retardant and environmental persistence. Its intermediate bromine content makes it less persistent than higher brominated compounds but more effective than lower brominated ones .
Properties
IUPAC Name |
1,2-dibromo-4-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBQEYUVAKJQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024348 | |
Record name | 2',3,4-Tribromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-78-5, 49690-94-0 | |
Record name | BDE 33 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147217-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4'-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-oxybis-, tribromo deriv. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2',3,4-Tribromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl ether, tribromo derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4'-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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